molecular formula C9H3BrF6N2 B2636288 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102410-94-4

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2636288
CAS No.: 2102410-94-4
M. Wt: 333.031
InChI Key: VQVREEXZBRUMTF-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and two trifluoromethyl groups attached to the imidazo[1,2-a]pyridine core. It is known for its significant applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,5-dibromoimidazo[1,2-a]pyridine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Comparison: Compared to its analogs, 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of two trifluoromethyl groups, which can enhance its lipophilicity and biological activity . This structural feature may contribute to its higher potency and selectivity in certain applications.

Properties

IUPAC Name

3-bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-1-2-4(18(5)7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVREEXZBRUMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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